Structural Thermodynamics and Foldamer Engineering of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid
Structural Thermodynamics and Foldamer Engineering of 2-((1R,2R)-2-Aminocyclohexyl)acetic Acid
1. Executive Summary As the frontier of peptidomimetics expands, the rational design of non-natural amino acids has become paramount for developing proteolytically stable, highly structured foldamers. 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, commonly abbreviated as γAc6a, represents a highly preorganized γ-amino acid building block. By incorporating a rigid cyclohexyl constraint across the Cβ–Cγ bond, this monomer drastically reduces the entropic penalty of folding, driving the spontaneous formation of predictable, stable helical architectures (such as the 14-helix) even in short oligomeric sequences. This technical guide provides an in-depth analysis of the physicochemical properties, thermodynamic folding logic, and synthetic integration of γAc6a for advanced drug development and biomaterials engineering.
2. Physicochemical & Structural Profiling The unique utility of γAc6a stems from its stereochemistry. The trans-(1R,2R) configuration forces the amino and acetic acid substituents into a specific spatial orientation that heavily limits torsional freedom[1].
Table 1: Core Chemical and Structural Properties of γAc6a
| Property | Value |
| Chemical Name | 2-((1R,2R)-2-Aminocyclohexyl)acetic acid |
| Common Abbreviation | γAc6a |
| Molecular Formula | C8H15NO2[2] |
| Molecular Weight | 157.21 g/mol [2] |
| Stereochemistry | Trans (1R,2R)[1] |
| Conformational Constraint | Cβ–Cγ bond restricted by a 6-membered cyclohexyl ring |
| Primary Foldamer Motif | (P)-2.5_14-helix (in aqueous media) |
| Helix Propensity Energy | -4.1 to -5.6 kcal/mol per residue (in water) |
Mechanistic Causality: In natural α-peptides, the backbone possesses significant rotational freedom, requiring 10-12 residues to stabilize an α-helix via cooperative hydrogen bonding. In contrast, the cyclohexyl ring in γAc6a locks the dihedral angles, pre-organizing the backbone. This structural pre-organization allows γ-peptides to fold into highly stable helices with as few as four to six residues, effectively bypassing the high entropic cost of initial helix nucleation.
3. Conformational Thermodynamics & Foldamer Engineering The folding pathway of γAc6a oligomers is a highly deterministic process governed primarily by chain length and solvent polarity. Computational and crystallographic studies reveal a delicate energetic balance between 9-membered and 14-membered hydrogen-bonded rings[3].
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Solvent-Dependent Helicity: In non-polar environments (such as the gas phase or chloroform), short sequences (dipeptides) favor a right-handed (P) 9-helical structure. However, as solvent polarity increases (e.g., in water), the (P) 14-helical structure becomes thermodynamically favored by approximately 0.2 kcal/mol over the 9-helix.
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Chain Length Cooperativity: As the sequence elongates from tetra- to octa-peptides, the (P)-2.5_14-helix becomes the dominant conformation regardless of the solvent. The helix propensity is remarkably strong, yielding stabilization energies of -4.1 to -5.6 kcal/mol per residue in aqueous environments.
Conformational folding pathways of γAc6a oligomers driven by chain length and solvent polarity.
4. Experimental Methodology: Synthesis of γAc6a-Incorporated Peptides Integrating sterically hindered γ-amino acids like γAc6a into peptide backbones requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The bulkiness of the cyclohexyl ring significantly reduces the nucleophilicity of the amine and the electrophilicity of the activated carboxylate, necessitating highly efficient coupling reagents to prevent sequence truncation.
Step-by-Step SPPS Protocol for α/γ-Hybrid Peptides:
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Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) and dichloromethane (DCM) (1:1 v/v) for 30 minutes to maximize surface area exposure.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).
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Activation and Coupling:
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Causality: Due to the steric hindrance of the γAc6a monomer, standard carbodiimides (e.g., DIC) are insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which forms a highly reactive OAt ester, overcoming the kinetic barrier of the bulky cyclohexyl group.
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Procedure: Dissolve 3 equivalents of Fmoc-γAc6a-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 2 hours at room temperature.
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Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A blue color indicates unreacted primary amines (incomplete coupling), requiring a second coupling cycle. A yellow color validates successful coupling, allowing the workflow to proceed.
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Capping: To prevent deletion sequences, cap any unreacted amines using acetic anhydride and pyridine in DMF (1:1:8) for 15 minutes.
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Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.
Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for γAc6a integration.
5. Analytical Characterization of γ-Peptide Foldamers To verify the structural integrity of the synthesized γAc6a foldamers, a multi-tiered analytical approach is required:
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Circular Dichroism (CD) Spectroscopy: The primary tool for rapid secondary structure assessment. A characteristic 14-helix formed by γ-peptides typically exhibits a distinct far-UV CD signature, distinguishing it from natural α-helices[4].
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2D NMR Spectroscopy (ROESY/NOESY): Critical for determining the hydrogen-bonding network in solution. The presence of sequential i to i+3 NOE cross-peaks confirms the 14-membered hydrogen bond rings characteristic of the (P)-2.5_14-helix[5].
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X-Ray Crystallography: Provides definitive solid-state validation. Crystallographic data of γAc6a oligomers consistently align with computational predictions, showing precise mean backbone torsion angles that define the 14-helix architecture.
6. Conclusion The strategic incorporation of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid (γAc6a) into peptide backbones represents a powerful technique in modern drug discovery. By leveraging its rigid cyclohexyl constraint, researchers can engineer highly stable, protease-resistant helical foldamers[6]. These structures offer unprecedented opportunities for designing novel therapeutics capable of disrupting complex protein-protein interactions that are typically inaccessible to small molecules or easily degraded natural peptides.
7. References
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Chemsrc. (2025). 2-((1R,2R)-2-Aminocyclohexyl)acetic acid - CAS号查询. Chemsrc.com. 2
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Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters, ACS. 1
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Lee, J. Y., Chae, C. H., & Kang, Y. K. (2013). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, RSC.
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Kang, Y. K., et al. (2014). Influence of substituents on conformational preferences of helix foldamers of γ-dipeptides. Biopolymers, NIH. 3
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ResearchGate Contributors. (2025). Stereoselective Synthesis of γ-Amino Acids. ResearchGate. 6
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Gellman, S. H., et al. (2005). Residue Requirements for Helical Folding in Short α/β-Peptides. Journal of the American Chemical Society, ACS. 5
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ResearchGate Contributors. (2025). Exploring helix structures of γ-peptides based on 2-(aminomethyl)cyclopentanecarboxylic acid. ResearchGate. 4
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